molecular formula C6H5FIN B1510302 5-Fluoro-2-iodo-3-methylpyridine CAS No. 49767-17-1

5-Fluoro-2-iodo-3-methylpyridine

Cat. No. B1510302
CAS RN: 49767-17-1
M. Wt: 237.01 g/mol
InChI Key: BQPINTLXFPDANA-UHFFFAOYSA-N
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Description

5-Fluoro-2-iodo-3-methylpyridine is a tri-substituted pyridine . It is used in the preparation of biologically active compounds such as protein kinase inhibitors .


Molecular Structure Analysis

The molecular formula of 5-Fluoro-2-iodo-3-methylpyridine is C6H5FIN . Its molecular weight is 237.01 .


Physical And Chemical Properties Analysis

5-Fluoro-2-iodo-3-methylpyridine is a solid . Its melting point is 38-42°C . The compound does not have a flash point .

Scientific Research Applications

Medical Imaging and Radiopharmaceuticals

Compounds like 5-Fluoro-2-iodo-3-methylpyridine could be valuable in medical imaging, particularly in positron emission tomography (PET). For instance, fluorine-18 labeled fluoropyridines have been increasingly applied in PET imaging, offering insights into various diseases by allowing the visualization of biological processes in vivo (Carroll et al., 2007). The use of halogenated pyridines as intermediates in the synthesis of radiolabeled compounds for imaging applications highlights the importance of such chemicals in the development of diagnostic tools.

Pharmaceutical Development

Halogenated pyridines, including fluorinated derivatives, serve as key intermediates or building blocks in the synthesis of numerous pharmaceutical agents. Their incorporation into drug molecules can significantly alter the pharmacokinetic and pharmacodynamic properties, leading to improved efficacy, selectivity, and metabolic stability. The structural modification of pyridines has been utilized in the development of selective antagonists for various receptors, demonstrating the chemical versatility and therapeutic potential of such compounds (Li et al., 1999).

Mechanistic Studies in Cancer Therapy

Fluorinated pyrimidines, for example, have been extensively studied for their role in cancer chemotherapy. The mechanism of action, metabolic pathways, and resistance mechanisms of fluoropyrimidines like 5-fluorouracil (5-FU) are areas of significant research interest, given their widespread use in treating various malignancies. These studies not only provide insights into the therapeutic applications of fluorinated compounds but also help in the development of strategies to overcome drug resistance (Chu et al., 2003).

Safety and Hazards

5-Fluoro-2-iodo-3-methylpyridine is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . It is harmful if swallowed or in contact with skin . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .

properties

IUPAC Name

5-fluoro-2-iodo-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FIN/c1-4-2-5(7)3-9-6(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQPINTLXFPDANA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20743422
Record name 5-Fluoro-2-iodo-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-iodo-3-methylpyridine

CAS RN

49767-17-1
Record name 5-Fluoro-2-iodo-3-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49767-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-iodo-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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